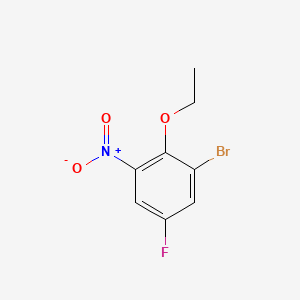

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene is a chemical compound with the molecular formula C8H7BrFNO3 . It is a solid substance .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves electrophilic substitution reactions . For instance, 1-Bromo-2-nitrobenzene can undergo a palladium-mediated Ullmann cross-coupling reaction with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Molecular Structure Analysis

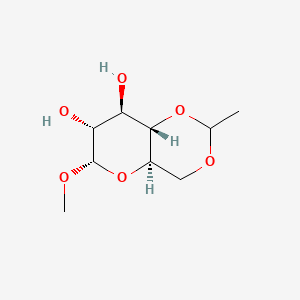

The molecular structure of this compound is characterized by the presence of a bromine (Br), an ethoxy (C2H5O), a fluorine (F), and a nitro (NO2) group attached to a benzene ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other nitro compounds. Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis

This compound is a solid substance . The nitro group in nitro compounds results in lower volatility than ketones of about the same molecular weight .Applications De Recherche Scientifique

Molecular Ordering and Statistical Analysis : A study focused on the molecular ordering of smectogenic compounds, demonstrating the use of quantum mechanics and computer simulation to evaluate interactions and configurations at phase transition temperatures. This approach could be applicable to understanding the behavior of similar nitrobenzene derivatives in various phases and their potential applications in materials science (Ojha & Pisipati, 2003).

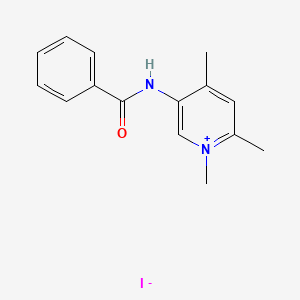

Electron Transfer in Polymer Solar Cells : Research introducing a nitrobenzene derivative to the active layer of polymer solar cells (PSCs) demonstrated significant improvements in device performance. The study highlighted the role of charge transfer complexes in enhancing electron transfer processes, which is crucial for the efficiency of PSCs (Fu et al., 2015).

Nucleophilic Substitution Reactions : Investigations into the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia revealed how solvent polarity affects substitution processes. This research provides insights into synthetic pathways for creating derivatives with potential applications in chemical synthesis and pharmaceuticals (Hertog & Jouwersma, 1953).

Vibrational Spectroscopy of Substituted Benzenes : A study on the vibrational spectroscopy of trisubstituted benzenes, including halogenated nitrobenzene derivatives, contributes to our understanding of molecular vibrations and could inform the design of materials with specific optical or electronic properties (Reddy & Rao, 1994).

Phase-Transfer Catalysis in Organic Synthesis : Research on the ethoxylation of chloronitrobenzene under ultrasound irradiation conditions, using phase-transfer catalysts, illustrates the efficiency of this method in nucleophilic substitution reactions. Such methodologies are essential for developing more efficient and environmentally friendly chemical syntheses (Wang & Rajendran, 2007).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(10)4-7(8)11(12)13/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZIUJOZYZKDDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742882 |

Source

|

| Record name | 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365272-21-4 |

Source

|

| Record name | 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.